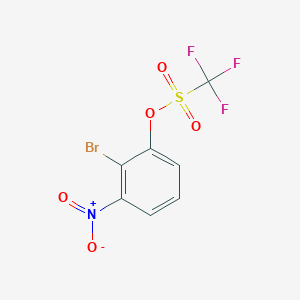
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an indole ring, which is further substituted with a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring and subsequent attachment of the pentafluorophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the unique electronic properties of the pentafluorophenyl group.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde often involves interactions with nucleophilic sites in biological molecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the indole ring, facilitating various biochemical interactions. Molecular targets may include enzymes and receptors involved in cellular signaling pathways .
Comparación Con Compuestos Similares
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenylacetone
Comparison: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the pentafluorophenyl group, which confer distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C15H6F5NO |
|---|---|
Peso molecular |
311.21 g/mol |
Nombre IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)6-1-2-9-8(3-6)7(5-22)4-21-9/h1-5,21H |
Clave InChI |
YAHQGKLRZCBYLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


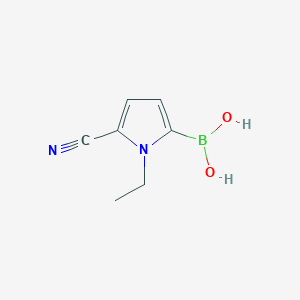
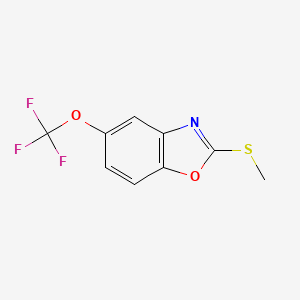
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
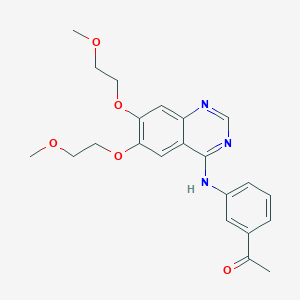
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
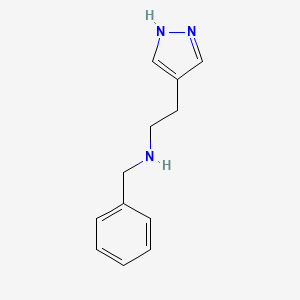
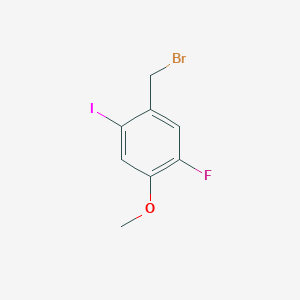
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
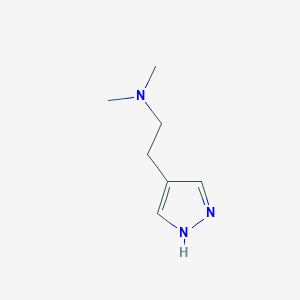
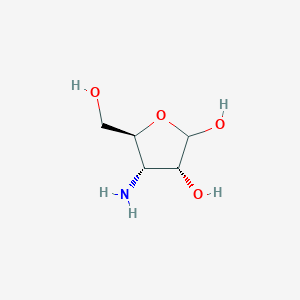
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
